molecular formula C9H11N3O6 B053493 Hydroxyethyl-2,6-dinitro-p-anisidine CAS No. 122252-11-3

Hydroxyethyl-2,6-dinitro-p-anisidine

Cat. No.: B053493
CAS No.: 122252-11-3
M. Wt: 257.2 g/mol
InChI Key: DRGWFGDFEXFERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyethyl-2,6-dinitro-p-anisidine is a useful research compound. Its molecular formula is C9H11N3O6 and its molecular weight is 257.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

122252-11-3

Molecular Formula

C9H11N3O6

Molecular Weight

257.2 g/mol

IUPAC Name

2-(4-methoxy-2,6-dinitroanilino)ethanol

InChI

InChI=1S/C9H11N3O6/c1-18-6-4-7(11(14)15)9(10-2-3-13)8(5-6)12(16)17/h4-5,10,13H,2-3H2,1H3

InChI Key

DRGWFGDFEXFERK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-]

Key on ui other cas no.

122252-11-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 g of 2,6-dinitro-hydroquinone dimethyl ether (B. Relchert and W. Turkewitsch, Arch. der Pharmazie 276, 397, 406 (1938)) was stirred in 15 ml of ethanol amine for one hour at room temperature, whereupon the mixture was poured on ice and neutralized with acetic acid. The precipitated red crystals were filtered with suction. 0.9 g (78 percent of the theoretical yield) of the product was obtained; it has a melting point of 104° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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